molecular formula C9H10BrCl B8379708 2-Chloro-4,6-dimethylbenzylbromide

2-Chloro-4,6-dimethylbenzylbromide

Cat. No.: B8379708
M. Wt: 233.53 g/mol
InChI Key: FHHVEUQPKNBWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4,6-dimethylbenzylbromide is a halogenated aromatic compound featuring a benzyl bromide core substituted with a chlorine atom at the 2-position and methyl groups at the 4- and 6-positions. This structure confers unique reactivity due to the electron-withdrawing chlorine and electron-donating methyl groups, which influence its applications in organic synthesis, particularly in nucleophilic substitution reactions.

Properties

Molecular Formula

C9H10BrCl

Molecular Weight

233.53 g/mol

IUPAC Name

2-(bromomethyl)-1-chloro-3,5-dimethylbenzene

InChI

InChI=1S/C9H10BrCl/c1-6-3-7(2)8(5-10)9(11)4-6/h3-4H,5H2,1-2H3

InChI Key

FHHVEUQPKNBWMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)CBr)C

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Reactivity Trends

Substituent Impact on Reactivity

  • Electron-Withdrawing Groups (EWGs) : Chlorine at position 2 enhances electrophilicity at the benzyl bromide carbon, favoring nucleophilic substitution.
  • Electron-Donating Groups (EDGs) : Methyl groups at 4 and 6 may stabilize intermediates via hyperconjugation but could sterically hinder reactions.

Hypothetical Reactivity Comparison

2,6-Dichlorobenzyl Bromide : High reactivity in Sₙ2 due to two EWGs (Cl⁻), as seen in its use in synthesizing bioactive molecules .

This compound: Predicted lower reactivity than 2,6-dichloro analog due to EDG (CH₃) effects, but enhanced solubility in nonpolar solvents.

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